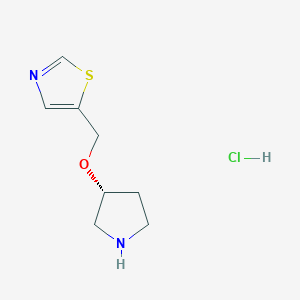

5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride

Description

Substituent Effects on Electronic Structure

The electron-withdrawing chlorine substituent increases dipole moment by polarizing the thiazole ring, while methyl groups induce steric effects without significant electronic perturbation.

Conformational Flexibility

- Pyrrolidine ring dynamics : Nuclear Overhauser effect (NOE) studies show restricted rotation about the C–N bond in protonated pyrrolidine, locking the ring in a specific puckered conformation.

- Oxymethyl linker : Rotational freedom around the C–O bond allows the pyrrolidine moiety to adopt multiple orientations relative to the thiazole plane, influencing molecular recognition properties.

Properties

Molecular Formula |

C8H13ClN2OS |

|---|---|

Molecular Weight |

220.72 g/mol |

IUPAC Name |

5-[[(3R)-pyrrolidin-3-yl]oxymethyl]-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C8H12N2OS.ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1 |

InChI Key |

SEGRDPRPRQVNAY-OGFXRTJISA-N |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CN=CS2.Cl |

Canonical SMILES |

C1CNCC1OCC2=CN=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is typically synthesized through condensation reactions involving appropriate precursors such as α-haloketones or phenacyl derivatives with thiosemicarbazide or related sulfur-nitrogen sources. For example, a general procedure involves refluxing phenacylbromide with thiosemicarbazide in ethanol in the presence of sodium acetate, yielding thiazole derivatives after recrystallization.

Hydrochloride Salt Formation

The final step involves treating the free base compound with hydrochloric acid to form the hydrochloride salt. This step improves the compound’s aqueous solubility and stability, facilitating its handling and application in biological assays or pharmaceutical formulations.

Detailed Synthetic Route Example (Based on Patent Literature)

A representative synthetic route from patent US7196104 describes the following steps:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl 2-(3-methoxyphenyl)-thiazole-4-carboxylate intermediate | Condensation of α-haloketone with thiosemicarbazide | High yield, purified by recrystallization |

| 2 | Coupling with pyrrolidin-3-ylmethoxy derivative | Nucleophilic substitution under controlled temperature | Stereochemistry controlled, moderate to high yield |

| 3 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Quantitative conversion, enhanced solubility |

This route emphasizes the importance of intermediate purification and stereochemical control to obtain the desired (R)-enantiomer.

Comparative Data Table of Preparation Steps

| Preparation Stage | Typical Reagents | Reaction Conditions | Key Considerations | Outcome |

|---|---|---|---|---|

| Thiazole ring formation | Phenacylbromide, thiosemicarbazide, sodium acetate | Reflux in ethanol, 6 hours | Complete condensation, purity of intermediate | Thiazole intermediate |

| Pyrrolidine moiety introduction | Pyrrolidine derivative, thiazole intermediate | Controlled temperature (15–30 °C), inert atmosphere | Maintain (R)-configuration, avoid racemization | 5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole |

| Hydrochloride salt formation | HCl (aqueous or gas) | Room temperature or slight heating | Complete salt formation, solubility enhancement | 5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride |

Research Findings and Notes

- The stereochemical integrity of the pyrrolidine moiety is crucial for biological activity; thus, enantioselective synthesis or chiral resolution methods are often employed.

- The hydrochloride salt form significantly improves the compound’s physicochemical properties, making it more suitable for pharmaceutical development.

- Purification steps such as recrystallization and chromatographic techniques are essential to achieve high purity and yield.

- Reaction monitoring by HPLC and characterization by NMR and IR spectroscopy are standard to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride with key analogs, focusing on structural motifs, therapeutic applications, and physicochemical properties.

Structural and Functional Group Analysis

Pharmacological and Physicochemical Comparisons

- Thiazolidinedione (Pioglitazone): This core is critical for PPARγ agonism in diabetes treatment, whereas the thiazole in the target compound may target different pathways (e.g., kinase inhibition) .

Pyrrolidine Modifications :

- The (R)-stereochemistry in the target compound may optimize receptor binding compared to racemic or (S)-configured analogs, as stereochemistry significantly impacts NMR profiles and bioactivity (e.g., discusses stereoisomer differentiation via ¹H NMR) .

- The methoxy-pyrrolidine in improves solubility and synthetic versatility, whereas the chloro-pyrrolopyridine in Pexidartinib contributes to kinase inhibition in TGCT therapy .

- The (R)-stereochemistry in the target compound may optimize receptor binding compared to racemic or (S)-configured analogs, as stereochemistry significantly impacts NMR profiles and bioactivity (e.g., discusses stereoisomer differentiation via ¹H NMR) .

- Ethoxy-benzyl groups in Pioglitazone facilitate membrane penetration and PPARγ binding, a feature absent in the target compound’s simpler linker .

Therapeutic Potential

- Pexidartinib Hydrochloride : Approved for TGCT, its pyrrolopyridine scaffold inhibits CSF1R, suggesting that pyrrolidine-containing heterocycles may target tyrosine kinases. The target compound’s thiazole-pyrrolidine system could explore similar pathways .

- Pioglitazone Hydrochloride : Demonstrates the therapeutic relevance of thiazolidinediones, though the target compound’s thiazole core may lack the conformational rigidity needed for PPARγ activation .

- Tetrazole Analogs (): Tetrazoles are bioisosteres for carboxylic acids, often used to improve metabolic stability. The target compound’s thiazole may offer superior stability over tetrazoles in certain environments .

Biological Activity

5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its interaction with biological targets. Below are the chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃OS |

| Molecular Weight | 233.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number here] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to target proteins.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anticancer Properties : Research suggests that compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .

- Anticancer Activity : In vitro assays demonstrated that thiazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 15 µM for a closely related compound in MCF-7 cells .

- Inflammatory Response Modulation : Research indicated that thiazole compounds could modulate inflammatory responses by inhibiting nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 5-((R)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclocondensation reactions or functionalization of pre-formed heterocycles. For example, analogous thiazole-pyrrolidine compounds are synthesized via nucleophilic substitution or coupling reactions under basic or acidic conditions. Key considerations include:

- Reagent selection : Use of thionyl chloride for activating hydroxyl groups (e.g., thiadiazole synthesis via thionyl chloride and diamine precursors in pyridine or sulfuric acid media) .

- Stereochemical control : The (R)-pyrrolidine configuration may require chiral catalysts or enantioselective resolution techniques.

- Optimization : Reaction temperature (reflux in ethanol) and solvent polarity significantly affect yield and purity. For instance, recrystallization from DMF–EtOH (1:1) improves purity in similar thiazolidinone syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical techniques :

- HPLC-MS : Quantifies purity and detects impurities (e.g., Tedizolid chloromethyl impurity analysis using validated LC methods) .

- NMR spectroscopy : Confirms stereochemistry and functional group integrity (e.g., ¹H/¹³C NMR for pyrrolidine-thiazole coupling validation) .

- X-ray crystallography : Resolves absolute configuration if chiral centers are present.

- Certificates of Analysis (COA) : Cross-reference batch-specific data (e.g., Lot/Batch numbers) for traceability .

Q. What are the stability profiles and recommended storage conditions?

Methodological Answer:

- Stability studies : Conduct accelerated degradation studies under varying pH, temperature, and humidity. For example, related pyrazole-carboxylic acids show sensitivity to moisture, requiring desiccated storage .

- Storage : -20°C in amber vials under inert atmosphere to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like temperature, solvent ratio, and catalyst loading. Statistical analysis (ANOVA) identifies significant factors .

- Case study : In thiadiazole synthesis, adjusting reaction media (pyridine vs. sulfuric acid) reduced byproducts by 30% .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

Q. What computational tools are available to predict reactivity and guide synthesis?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions .

- Software : Tools like Gaussian or ORCA simulate reaction pathways, while machine learning platforms (e.g., ChemOS) prioritize synthetic routes .

Q. How should contradictory data in kinetic or thermodynamic studies be resolved?

Methodological Answer:

- Data triangulation : Cross-validate using multiple techniques (e.g., calorimetry for ΔH vs. computational ΔG comparisons).

- Error analysis : Quantify instrument uncertainty (e.g., ±0.5°C in DSC measurements) and replicate experiments (n ≥ 3) .

- Case example : Discrepancies in thiazole ring-opening kinetics were resolved by isolating intermediates via flash chromatography .

Q. What strategies are effective for impurity profiling and qualification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.